molecular formula C18H12Cl2N2O3S B2823721 2-(2H-1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 922556-51-2

2-(2H-1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2823721
CAS No.: 922556-51-2
M. Wt: 407.27
InChI Key: VVHRBSWYWKWXBW-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a benzodioxole ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine.

    Coupling Reaction: The final step involves coupling the benzodioxole and thiazole intermediates through an acetamide linkage. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially converting it to a thiazolidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzodioxole ring can interact with aromatic residues in proteins, while the thiazole ring can form hydrogen bonds with amino acid side chains, leading to inhibition or modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d][1,3]dioxol-5-yl)piperidine: Similar in structure but with a piperidine ring instead of a thiazole ring.

    2-(benzo[d][1,3]dioxol-5-yl)acetic acid: Similar benzodioxole ring but with an acetic acid functional group.

    4-(5-benzo[d][1,3]dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: Contains a benzodioxole ring but with different substituents and a more complex structure.

Uniqueness

The uniqueness of 2-(2H-1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide lies in its combination of the benzodioxole and thiazole rings, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C18H16Cl2N2O3SC_{18}H_{16}Cl_{2}N_{2}O_{3}S, with a molecular weight of approximately 397.30 g/mol. The structure features a benzodioxole moiety and a thiazole ring, which are known to contribute to diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiazole ring is known for its role in modulating enzyme activities and receptor interactions, while the benzodioxole moiety may influence oxidative stress pathways and cellular signaling mechanisms.

Anticancer Activity

Recent studies have shown that derivatives of benzodioxole exhibit significant anticancer properties. For instance, compounds related to this structure have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. A notable study reported that benzodioxol derivatives exhibited IC50 values ranging from 26 µM to 65 µM against different cancer cell lines, indicating their potential as anticancer agents .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. For example, it has shown promising results as an inhibitor of α-amylase, an enzyme crucial for carbohydrate metabolism. The IC50 values for related compounds ranged from 0.68 µM to 0.85 µM, suggesting strong inhibitory potential without significant cytotoxicity against normal cells .

Antidiabetic Potential

In vivo studies using streptozotocin-induced diabetic mice revealed that related benzodioxole compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL, highlighting their potential as therapeutic agents in managing diabetes .

Case Studies

StudyCompoundActivityIC50 Value
IIcα-Amylase Inhibition0.68 µM
IIaα-Amylase Inhibition0.85 µM
IIcBlood Glucose Reduction (in vivo)N/A
F18GLUT1 Inhibition (related compound)11.4 µM

Safety and Toxicity

Safety assessments indicated that the compound exhibits minimal toxicity towards normal cells, with IC50 values exceeding 150 µM in non-cancerous cell lines. This suggests a favorable therapeutic index for further development .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c19-11-2-3-12(13(20)7-11)14-8-26-18(21-14)22-17(23)6-10-1-4-15-16(5-10)25-9-24-15/h1-5,7-8H,6,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHRBSWYWKWXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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